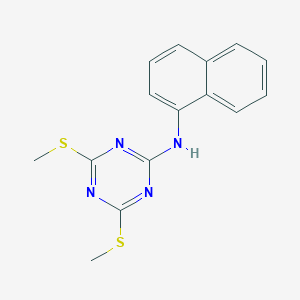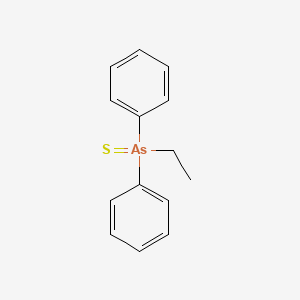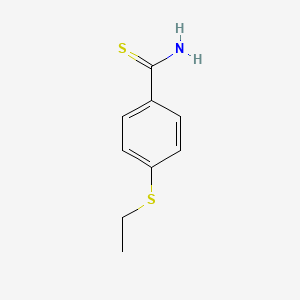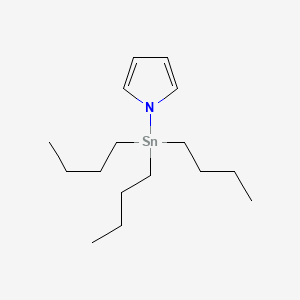
1-(Tributylstannyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tributylstannyl)-1H-pyrrole is an organotin compound that features a pyrrole ring substituted with a tributylstannyl group. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through processes like the Stille coupling reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)-1H-pyrrole can be synthesized through the reaction of pyrrole with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Pyrrole+Bu3SnHAIBNthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tributylstannyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Stille Coupling: Typically involves palladium catalysts and organic halides under inert conditions.
Substitution Reactions: May involve nucleophiles such as halides or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product is a new carbon-carbon bonded compound, while in substitution reactions, the product is a pyrrole derivative with a different substituent.
Applications De Recherche Scientifique
1-(Tributylstannyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of polymers and other materials where organotin compounds are required.
Mécanisme D'action
The mechanism by which 1-(Tributylstannyl)-1H-pyrrole exerts its effects is primarily through its ability to participate in radical and nucleophilic substitution reactions. The tributylstannyl group acts as a leaving group or a radical source, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Tributyltin Hydride: Another organotin compound used in similar reactions but with different reactivity and applications.
Tributyltin Chloride: Used in the synthesis of other organotin compounds and has different chemical properties.
Uniqueness: 1-(Tributylstannyl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a tributylstannyl group, which provides distinct reactivity and versatility in organic synthesis. Its ability to participate in both radical and nucleophilic substitution reactions sets it apart from other organotin compounds.
Propriétés
Numéro CAS |
50488-65-8 |
|---|---|
Formule moléculaire |
C16H31NSn |
Poids moléculaire |
356.1 g/mol |
Nom IUPAC |
tributyl(pyrrol-1-yl)stannane |
InChI |
InChI=1S/C4H4N.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
AQBBIUHRQXCYBO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


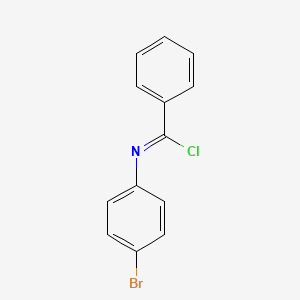
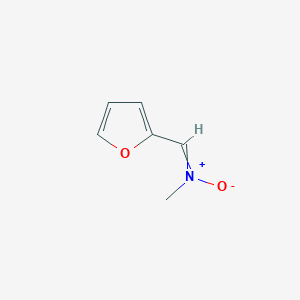
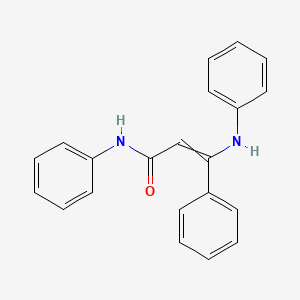
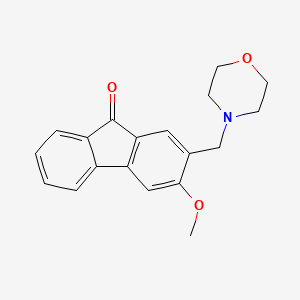
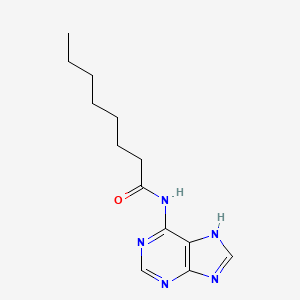

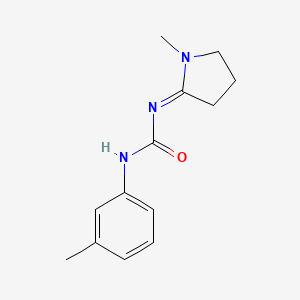



silyl sulfate](/img/structure/B14652319.png)
